1-Isothiocyanato-4-(propan-2-yloxy)benzene

Description

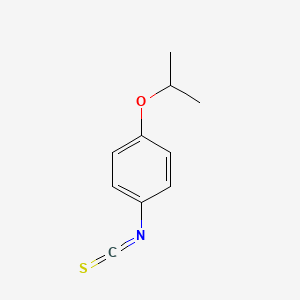

1-Isothiocyanato-4-(propan-2-yloxy)benzene is an aromatic isothiocyanate derivative characterized by a benzene ring substituted with an isothiocyanate (-N=C=S) group and an isopropoxy (-OCH(CH₃)₂) group at the para position. The isopropoxy group confers steric bulk and electron-donating properties via resonance, while the isothiocyanate group is highly reactive, enabling interactions with biological nucleophiles like cysteine residues in proteins .

Properties

IUPAC Name |

1-isothiocyanato-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(2)12-10-5-3-9(4-6-10)11-7-13/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLAOKLKSZWCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50785-46-1 | |

| Record name | 1-isothiocyanato-4-(propan-2-yloxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Isothiocyanato-4-(propan-2-yloxy)benzene typically involves the reaction of 4-(propan-2-yloxy)aniline with thiophosgene . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Starting Material: 4-(propan-2-yloxy)aniline

Reagent: Thiophosgene

Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Isothiocyanato-4-(propan-2-yloxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the isothiocyanate group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation may lead to the formation of sulfonyl derivatives.

Hydrolysis: The isothiocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include strong nucleophiles (e.g., amines), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride) . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Fine Chemicals

1-Isothiocyanato-4-(propan-2-yloxy)benzene is primarily utilized as a fine chemical intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable in the production of specialty chemicals and pharmaceuticals .

Research indicates that isothiocyanates, including this compound, exhibit potential antimicrobial and anticancer properties. Studies have shown that compounds with isothiocyanate groups can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This makes them candidates for further investigation in cancer therapeutics .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various isothiocyanates, including this compound. The results indicated that this compound effectively inhibited the growth of several cancer cell lines, demonstrating significant potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Another research article investigated the antimicrobial efficacy of isothiocyanate compounds against pathogenic bacteria. The findings revealed that this compound exhibited notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-Isothiocyanato-4-(propan-2-yloxy)benzene involves the formation of covalent bonds with nucleophilic sites on target molecules. The isothiocyanate group reacts with nucleophilic amino acid residues, such as cysteine and lysine, in proteins. This covalent modification can lead to the inhibition of enzyme activity or the alteration of protein function . The molecular targets and pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The reactivity and biological activity of aromatic isothiocyanates are heavily influenced by substituents on the benzene ring. Below is a structural comparison with key analogs:

Key Observations :

- Steric effects : The bulky isopropoxy group may hinder access to the isothiocyanate moiety, impacting binding efficiency in biological systems .

Physicochemical Properties

Comparative data on solubility, melting points, and stability:

Insights :

- The target compound’s lipophilicity (due to isopropoxy) may enhance membrane permeability but reduce aqueous solubility, contrasting with sulforaphane’s polar sulfinyl group, which improves water solubility .

Hypotheses for Target Compound :

- However, its lipophilicity could enhance tissue penetration, favoring prodrug strategies .

Biological Activity

1-Isothiocyanato-4-(propan-2-yloxy)benzene, a compound derived from the isothiocyanate family, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in the journal Molecules demonstrated that this compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Table 1: Summary of Anticancer Effects

2. Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition occurs through the suppression of NF-kB signaling pathways .

Case Study: Inhibition of Inflammation

A specific case study highlighted that treatment with this compound significantly reduced paw swelling in a rat model of inflammation induced by carrageenan, demonstrating its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has been found effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

The biological activities of this compound can be attributed to its ability to interact with cellular signaling pathways. Its isothiocyanate group is known for forming thiocarbamoyl derivatives that can modify proteins involved in cell signaling, leading to various biological responses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-isothiocyanato-4-(propan-2-yloxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(propan-2-yloxy)aniline with thiophosgene or its analogs. Key parameters include solvent choice (e.g., dichloromethane for inert conditions), reaction time (41–67 hours for analogous isothiocyanates), and purification via flash chromatography (hexanes:EtOAc gradients). For example, similar isothiocyanates achieved >95% yield using equimolar ratios of aniline and thiocarbonyl reagents under reflux . Optimization should prioritize minimizing side reactions (e.g., hydrolysis) by maintaining anhydrous conditions and inert atmospheres.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the isothiocyanate (-NCS) group (e.g., C signal at ~125–135 ppm for N=C=S) and propan-2-yloxy substituent (e.g., methine splitting in H NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, analogous aryl isothiocyanates were resolved to <0.01 Å positional uncertainty using Mo-Kα radiation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use respiratory protection if volatilization is likely .

- Engineering Controls : Conduct reactions in fume hoods with local exhaust ventilation.

- Emergency Measures : Immediate decontamination with water for skin contact; use ethanol for solvent cleanup to avoid hydrolysis byproducts .

Advanced Research Questions

Q. How can structural data discrepancies in crystallographic studies of aryl isothiocyanates be resolved?

- Methodological Answer : Contradictions often arise from twinning, disorder, or poor data resolution. Use SHELXD for initial structure solution and SHELXL for refinement, applying restraints for flexible groups (e.g., propan-2-yloxy). High-resolution datasets (>1.0 Å) and low-temperature (100 K) data collection reduce thermal motion artifacts. For example, analogous compounds required anisotropic displacement parameters for oxygen and sulfur atoms to resolve electron density ambiguities .

Q. How can researchers design experiments to evaluate the biological interactions of this compound?

- Methodological Answer :

- Target Identification : Screen against protein targets (e.g., kinases, glutathione transferases) using fluorescence polarization or surface plasmon resonance (SPR).

- Cellular Assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. For example, thiourea derivatives of aryl isothiocyanates showed dose-dependent antiproliferative activity in HCT-116 cells .

- Metabolic Stability : Use liver microsomes to evaluate Phase I/II metabolism, monitoring for glutathione conjugation via LC-MS .

Q. What experimental strategies address contradictions in reported bioactivity data for isothiocyanate derivatives?

- Methodological Answer : Variability often stems from differences in compound purity, assay conditions, or cellular models.

- Standardization : Use HPLC (≥95% purity) and validate assays with positive controls (e.g., sulforaphane for Nrf2 activation).

- Dose-Response Analysis : Perform IC determinations across multiple replicates to assess reproducibility.

- Mechanistic Studies : Combine omics approaches (e.g., transcriptomics) to identify off-target effects. For instance, processing methods (e.g., heating) alter isothiocyanate stability, necessitating strict protocol adherence .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.